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Cat. No.: B175631 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Dihydropinosylvin, a naturally occurring stilbenoid, has garnered significant attention in the

scientific community for its diverse biological activities. This technical guide provides an in-

depth overview of the physicochemical properties of dihydropinosylvin, alongside detailed

experimental protocols and an exploration of its mechanisms of action, making it a valuable

resource for researchers in drug discovery and development.

Physicochemical Properties of Dihydropinosylvin
A comprehensive understanding of the physicochemical properties of a compound is

fundamental for its application in research and development. The key properties of

dihydropinosylvin are summarized in the table below.
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Property Value Source(s)

IUPAC Name
5-(2-phenylethyl)benzene-1,3-

diol
[1]

Synonyms
5-(2-phenylethyl)resorcinol,

3,5-Dihydroxybibenzyl
[1]

CAS Number 14531-52-3 [1]

Molecular Formula C₁₄H₁₄O₂ [1]

Molecular Weight 214.26 g/mol [1]

Appearance White to off-white solid/oil [2][3]

Melting Point 56.4 °C [4]

Boiling Point 167-169 °C at 1 Torr [2][5]

pKa (predicted) 9.48 ± 0.10 [2][6]

LogP (XLogP3-AA) 3.4 [6]

Solubility

- DMSO: 100 mg/mL (466.72

mM) - Soluble in solvent

mixtures such as 10% DMSO,

40% PEG300, 5% Tween-80,

and 45% Saline (≥ 2.5 mg/mL)

- Soluble in a mixture of 10%

DMSO and 90% Corn Oil (≥

2.5 mg/mL) - While a specific

value for water solubility is not

readily available, its LogP

value suggests it is sparingly

soluble in water.

[1]

Research Applications and Biological Activities
Dihydropinosylvin has been reported to possess a range of biological activities, making it a

promising candidate for further investigation in various therapeutic areas. Its primary reported

activities include:
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Tyrosinase Inhibition: Dihydropinosylvin acts as an inhibitor of tyrosinase, a key enzyme in

melanin synthesis, suggesting its potential application in cosmetics and treatments for

hyperpigmentation disorders.[1]

Antioxidant Activity: It exhibits significant antioxidant properties, likely contributing to its other

biological effects by scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: Dihydropinosylvin has demonstrated anti-inflammatory activity,

which is believed to be mediated through the modulation of key signaling pathways.

Potential Anti-tumor and Cardiovascular Protective Effects: Preliminary research suggests

that dihydropinosylvin may have anti-tumor and cardioprotective properties, although these

areas require more extensive investigation.[4]

Experimental Protocols
This section provides detailed methodologies for key experiments related to the extraction,

synthesis, and biological evaluation of dihydropinosylvin.

Extraction of Dihydropinosylvin from Pinus sylvestris
The following protocol is a general method for the extraction of stilbenoids, including

dihydropinosylvin, from the knotwood of Scots pine (Pinus sylvestris).
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Pine Knotwood Collection and Preparation

Grinding to a Fine Powder

Two-Stage Solvent Extraction

Stage 1: Hexane Extraction
(Removes lipophilic compounds)

Non-polar solvent

Stage 2: Ethanol/Water (95:5) Extraction
(Extracts stilbenoids)

Polar solvent mixture

Solvent Evaporation

Crude Extract

Purification (e.g., Column Chromatography)

Pure Dihydropinosylvin

Click to download full resolution via product page

Extraction Workflow for Dihydropinosylvin.
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Methodology:

Material Preparation: Collect knotwood from Pinus sylvestris. Clean the wood and grind it

into a fine powder to increase the surface area for extraction.[6]

Two-Stage Extraction:

Stage 1 (Defatting): Extract the powdered wood with a non-polar solvent like hexane at an

elevated temperature (e.g., 90°C) and pressure (e.g., 13.8 MPa) to remove lipophilic

compounds. This can be performed using an Accelerated Solvent Extractor (ASE).[6]

Stage 2 (Stilbenoid Extraction): After drying the defatted wood powder, extract it with a

polar solvent mixture, such as 95:5 ethanol:water, at a higher temperature (e.g., 100°C)

and pressure (e.g., 13.8 MPa).[6]

Solvent Removal: Concentrate the resulting ethanolic extract under reduced pressure using

a rotary evaporator to obtain the crude extract.

Purification: Purify the crude extract using techniques like column chromatography with a

suitable stationary phase (e.g., silica gel) and a mobile phase gradient to isolate pure

dihydropinosylvin.

Chemical Synthesis of Dihydropinosylvin
While a detailed step-by-step protocol is not readily available in the literature, a plausible

synthetic route can be inferred from its structure, likely involving a Friedel-Crafts acylation

followed by a reduction.
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Reactants:
Resorcinol and Phenylacetic acid

Friedel-Crafts Acylation
(Lewis acid catalyst, e.g., AlCl3)

Intermediate:
Deoxybenzoin derivative

Reduction
(e.g., Clemmensen or Wolff-Kishner reduction)

Product:
Dihydropinosylvin

Click to download full resolution via product page

Plausible Synthesis Workflow for Dihydropinosylvin.

Proposed Methodology:

Friedel-Crafts Acylation: React resorcinol with phenylacetic acid in the presence of a Lewis

acid catalyst, such as aluminum chloride (AlCl₃), to form a deoxybenzoin intermediate.

Reduction: Reduce the carbonyl group of the deoxybenzoin intermediate to a methylene

group. This can be achieved through methods like the Clemmensen reduction (using zinc

amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong

base).

Purification: The final product, dihydropinosylvin, would then be purified from the reaction

mixture using standard techniques such as crystallization or chromatography.

Biological Activity Assays
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This assay determines the ability of dihydropinosylvin to inhibit the enzyme tyrosinase.

Materials:

Mushroom tyrosinase

L-tyrosine (substrate)

Phosphate buffer (e.g., 0.1 M, pH 6.8)

Dihydropinosylvin (test compound)

Kojic acid (positive control)

96-well microplate

Microplate reader

Protocol:

Prepare solutions of mushroom tyrosinase, L-tyrosine, dihydropinosylvin (at various

concentrations), and kojic acid in the phosphate buffer.

In a 96-well plate, add the tyrosinase solution to wells containing either the buffer (for

control), dihydropinosylvin, or kojic acid.

Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10

minutes).

Initiate the enzymatic reaction by adding the L-tyrosine solution to all wells.

Measure the absorbance of the reaction mixture at a specific wavelength (e.g., 490 nm) at

regular intervals using a microplate reader. The formation of dopachrome from L-tyrosine

results in an increase in absorbance.

Calculate the percentage of tyrosinase inhibition for each concentration of

dihydropinosylvin using the following formula: % Inhibition = [(Abs_control - Abs_sample) /

Abs_control] x 100
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These assays measure the free radical scavenging capacity of dihydropinosylvin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

Materials:

DPPH solution in methanol

Dihydropinosylvin (test compound)

Ascorbic acid or Trolox (positive control)

Methanol

96-well microplate

Microplate reader

Protocol:

Prepare a stock solution of DPPH in methanol.

Prepare serial dilutions of dihydropinosylvin and the positive control in methanol.

In a 96-well plate, add the DPPH solution to wells containing either methanol (for control),

dihydropinosylvin, or the positive control.

Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).

Measure the absorbance of the solutions at a wavelength of approximately 517 nm. The

reduction of the DPPH radical by an antioxidant leads to a decrease in absorbance.

Calculate the percentage of DPPH radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

Materials:

ABTS solution
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Potassium persulfate

Dihydropinosylvin (test compound)

Trolox (positive control)

Ethanol or phosphate buffer

96-well microplate

Microplate reader

Protocol:

Prepare the ABTS radical cation (ABTS•+) by reacting ABTS solution with potassium

persulfate and allowing it to stand in the dark for 12-16 hours.

Dilute the ABTS•+ solution with ethanol or buffer to obtain a specific absorbance at a

wavelength of approximately 734 nm.

Prepare serial dilutions of dihydropinosylvin and the positive control.

In a 96-well plate, add the diluted ABTS•+ solution to wells containing either the solvent (for

control), dihydropinosylvin, or the positive control.

Incubate the plate at room temperature for a specified time (e.g., 6 minutes).

Measure the absorbance at approximately 734 nm.

Calculate the percentage of ABTS radical scavenging activity.

Mechanism of Action: Signaling Pathways
The anti-inflammatory effects of dihydropinosylvin are believed to be mediated through the

inhibition of key inflammatory signaling pathways, primarily the Nuclear Factor-kappa B (NF-

κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway
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The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state,

NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by

pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its

ubiquitination and subsequent degradation. This allows the NF-κB dimer (typically p65/p50) to

translocate to the nucleus and induce the transcription of pro-inflammatory genes.

Dihydropinosylvin is thought to exert its anti-inflammatory effects by interfering with this

pathway, potentially by inhibiting the phosphorylation of IκB and the subsequent nuclear

translocation of the p65 subunit.
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Inhibition of the NF-κB Pathway by Dihydropinosylvin.
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MAPK Signaling Pathway
The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of

a series of protein kinases that phosphorylate and activate one another, ultimately leading to

the activation of transcription factors that regulate the expression of inflammatory mediators.

Key components of the MAPK pathway include p38 and c-Jun N-terminal kinase (JNK).

Dihydropinosylvin may suppress inflammation by inhibiting the phosphorylation, and thus the

activation, of p38 and JNK, thereby preventing the downstream inflammatory response.
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Inhibition of the MAPK Pathway by Dihydropinosylvin.

Conclusion
Dihydropinosylvin is a promising natural compound with a range of beneficial biological

activities, supported by its distinct physicochemical properties. This technical guide provides a

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b175631?utm_src=pdf-body-img
https://www.benchchem.com/product/b175631?utm_src=pdf-body
https://www.benchchem.com/product/b175631?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b175631?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


solid foundation for researchers interested in exploring its therapeutic potential. The detailed

experimental protocols and insights into its mechanism of action via the NF-κB and MAPK

signaling pathways offer a starting point for further investigation and development of

dihydropinosylvin-based therapeutics. Future research should focus on elucidating its precise

molecular targets, optimizing its delivery, and conducting comprehensive preclinical and clinical

studies to validate its efficacy and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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